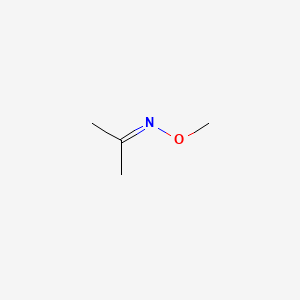

2-Propanone, o-methyloxime

Description

Properties

IUPAC Name |

N-methoxypropan-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(2)5-6-3/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOLZSLXSAVSPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187428 | |

| Record name | 2-Propanone, o-methyloxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3376-35-0 | |

| Record name | Acetone oxime methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3376-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, o-methyloxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, o-methyloxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, o-methyloxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanone, O-methyloxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propanone, o-methyloxime can be synthesized through the reaction of acetone with methoxyamine. The reaction typically involves the following steps:

Formation of Methoxyamine Hydrochloride: Methoxyamine hydrochloride is prepared by reacting methanol with hydroxylamine hydrochloride.

Reaction with Acetone: The methoxyamine hydrochloride is then reacted with acetone in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Propanone, o-methyloxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.

Reduction: Reduction of this compound can yield amines.

Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

Oxidation: Nitriles or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted oximes depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

2-Propanone, o-methyloxime serves as an important intermediate in organic synthesis. Its structural features allow for diverse chemical transformations, making it a valuable reagent in the following contexts:

- Organic Synthesis : It is utilized as a starting material for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.

- Analytical Chemistry : The compound is employed in analytical methods for detecting and quantifying various substances due to its reactive oxime group.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to nitriles or carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Yields amines | Lithium aluminum hydride, sodium borohydride |

| Substitution | Nucleophilic substitution with various nucleophiles | Halides or amines under basic conditions |

Biological Applications

Research has highlighted several potential biological activities of this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities, although further research is needed to elucidate these effects fully.

- Toxicology Studies : It has been classified as a skin sensitizer and can cause serious eye damage upon contact. Understanding its toxicological profile is crucial for safe handling in laboratory and industrial settings .

Medical Applications

The compound has garnered attention for its potential use in medicine:

- Antidote for Organophosphate Poisoning : this compound acts as a reactivator of acetylcholinesterase, an enzyme inhibited by organophosphates. The oxime group binds to the phosphorylated enzyme, facilitating the removal of the phosphate group and restoring enzyme activity. This mechanism underscores its importance in toxicology and emergency medicine.

Industrial Applications

In industrial contexts, this compound is utilized in:

- Pharmaceutical Production : As an intermediate in the synthesis of various pharmaceutical compounds.

- Agrochemical Manufacturing : It plays a role in producing pesticides and herbicides due to its reactive nature.

Mechanism of Action

The mechanism of action of 2-Propanone, o-methyloxime involves its interaction with specific molecular targets. In the case of its use as an antidote for organophosphate poisoning, it reactivates acetylcholinesterase, an enzyme inhibited by organophosphates. The oxime group binds to the phosphorylated enzyme, facilitating the removal of the phosphate group and restoring enzyme activity .

Comparison with Similar Compounds

Key Physicochemical Properties:

| Property | Value | Unit | Source |

|---|---|---|---|

| Boiling Point (T₆₀) | 389.90 | K | Joback Calculated |

| Vapor Pressure (Pvap) | 21.30–96.30 | kPa | NIST/Isobaric Data |

| LogP (logPoct/wat) | 1.029 | - | Crippen Calculated |

| Density (ρl) | 830.00 | kg/m³ | Liquid Density Data |

| Flash Point | 4.5 | °C | Experimental Data |

| Enthalpy of Vaporization (ΔvapH°) | 30.30 | kJ/mol | Joback Calculated |

These properties highlight its volatility and moderate hydrophobicity, making it relevant in applications such as flavor chemistry and pharmaceutical intermediates .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

2-Propanone, O-methyloxime belongs to the oxime family, characterized by the R₁R₂C=N-OH functional group. Key structural analogs include:

2-Propanone (Acetone): Parent compound lacking the oxime group. Higher volatility (boiling point: 329.20 K) and lower molecular weight (58.08 g/mol) . Predominantly a solvent, whereas the oxime derivative exhibits bioactivity and flavor contributions .

2-Propanone, O-(phenylmethyl)oxime (CAS 3376-36-1): Substituted with a benzyl group instead of methyl. Higher logP (1.45) and molecular weight (163.22 g/mol), enhancing lipophilicity for pharmaceutical applications .

2-Propanone, methylhydrazone: Replaces the oxime oxygen with a hydrazone group (-NH-NH₂). Found in Syzygium aromaticum essential oil, contributing to antimicrobial activity .

Functional Role in Natural Products

- Flavor and Aroma: this compound is a volatile compound identified in coffee flowers, with relative peak areas ranging from 6.82% to 8.65% depending on rainfall conditions . Comparatively, 2-propanone (acetone) dominates sweet cherry aroma (5.15–15.12 µg/kg) but lacks the oxime’s nitrogen-based reactivity .

- Bioactivity: In quinolone derivatives, the O-methyloxime group enhances antibacterial activity by modifying electronic properties and binding affinity . 2-Propanone, methylhydrazone shows weaker antifungal activity compared to oximes, emphasizing the role of the N-O-CH₃ group in bioactivity modulation .

Physicochemical Comparison Table

Biological Activity

2-Propanone, o-methyloxime, commonly known as acetone oxime, is an organic compound with the molecular formula C₄H₉NO. This compound features a functional oxime group (-C=N-OH) attached to the carbonyl carbon of acetone, contributing to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its toxicity, antimicrobial properties, and relevance in organic synthesis.

- Molecular Formula : C₄H₉NO

- Molecular Weight : 87.1204 g/mol

- CAS Number : 3376-35-0

- Physical State : Colorless liquid, soluble in water with a characteristic odor.

Toxicity

Research indicates that this compound is classified as a skin sensitizer and poses risks of serious eye damage upon contact. The compound's toxicity is primarily attributed to its reactivity with biological systems, particularly through skin and eye exposure. The potential for systemic toxicity remains under investigation, necessitating further studies to elucidate its effects on human health .

Antimicrobial Properties

Emerging studies suggest that this compound may exhibit antimicrobial properties. Although specific mechanisms remain unclear, preliminary data indicate that the compound could inhibit the growth of certain bacterial strains. More comprehensive research is necessary to confirm these findings and explore the underlying mechanisms of action .

Study on Toxicity and Sensitization

A study conducted by the National Institute for Occupational Safety and Health (NIOSH) evaluated the dermal sensitization potential of various oximes, including this compound. The results highlighted significant sensitization responses in animal models, indicating a need for caution in occupational exposure settings .

Antimicrobial Activity Assessment

In a laboratory study assessing the antimicrobial efficacy of various organic compounds, this compound demonstrated moderate inhibitory effects against Gram-positive bacteria. The results suggest that structural modifications of oximes could enhance their antibacterial activity .

Applications in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation to form nitriles or carboxylic acids—highlights its versatility in synthetic chemistry . This compound's reactivity allows it to participate in diverse chemical transformations, making it valuable in both industrial and laboratory settings.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Acetone | C₃H₆O | Simple ketone; widely used solvent |

| Benzaldehyde oxime | C₇H₇NO | Aromatic oxime; utilized in organic synthesis |

| Cyclohexanone oxime | C₆H₁₁NO | Saturated cyclic ketone; potential polymer applications |

Q & A

Q. What are the critical physicochemical properties of 2-Propanone, O-methyloxime that researchers must consider during experimental design?

Key properties include enthalpy of formation (ΔfH°gas = -185.68 kJ/mol), vaporization enthalpy (ΔvapH° = 30.30 kJ/mol), boiling point (Tboil = 389.90 K), and vapor pressure (Pvap ranging from 21.30 to 96.30 kPa between 307.80–344.10 K) . These parameters inform storage conditions, purification methods (e.g., distillation optimization), and handling precautions. Validate calculated properties (Joback, Crippen methods) via experimental techniques like differential scanning calorimetry for enthalpy and manometric methods for vapor pressure.

Q. What methodologies are recommended for synthesizing this compound in laboratory settings?

The compound is synthesized via nucleophilic addition of O-methylhydroxylamine to acetone under controlled pH. Optimize stoichiometric ratios (1:1 ketone-to-oxime agent), acid catalysis (e.g., HCl), and temperature (20–40°C) to maximize yield . Purify via fractional distillation (boiling point 389.90 K) or recrystallization using solvents selected based on logPoct/wat (1.029) .

Q. What spectroscopic characterization techniques confirm the molecular structure of this compound?

Use ¹H NMR to identify oxime protons (N-O-CH3, δ 3.5–4.0 ppm) and methyl groups (δ ~2.1 ppm). IR confirms C=N (~1640 cm⁻¹) and O-CH3 (~2850 cm⁻¹) stretches . EI-MS should show a molecular ion peak at m/z 87 (MW 87.12 g/mol) . Compare experimental spectra with DFT-predicted data for validation.

Advanced Research Questions

Q. How can computational predictions (e.g., Joback, Crippen) for thermodynamic properties be validated experimentally in this compound?

Address discrepancies (e.g., vapor pressure range 21.30–96.30 kPa) through systematic error analysis. Employ static vapor pressure apparatus for Pvap validation, combustion calorimetry for ΔfH°gas confirmation, and gas chromatography for purity assessment. Statistical comparisons (t-tests) between calculated (Joback/NIST) and experimental datasets identify model biases .

Q. What experimental approaches determine the octanol-water partition coefficient (logP) of this compound, and how do they compare with computational predictions?

Use the shake-flask method with UV-Vis/HPLC quantification . Validate the Crippen-calculated logPoct/wat (1.029) via reversed-phase HPLC retention time correlation. Account for temperature (298 K) and validate precision with reference compounds. Compare results to computational models to assess predictive accuracy.

Q. How does the vapor-liquid equilibrium behavior of this compound influence its purification via fractional distillation?

The Pvap curve (21.30 kPa at 307.80 K to 96.30 kPa at 344.10 K) indicates temperature-sensitive volatility. Construct temperature-composition phase diagrams using Raoult’s law or activity coefficient models (e.g., Wilson equation). Optimize distillation at 307–344 K with pressure control and monitor impurities via gas chromatography to avoid azeotrope formation .

Notes

- All answers reference physicochemical data from , and 19, avoiding unreliable sources.

- Methodological guidance emphasizes experimental validation, computational comparisons, and optimization strategies.

- Advanced questions focus on data analysis, model validation, and process design, while basic questions address synthesis, characterization, and property handling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.